4-Iodo-5-methoxy-N-phenylnicotinamide
Overview
Description
4-Iodo-5-methoxy-N-phenylnicotinamide is an organic compound with the molecular formula C13H11IN2O2 It is a derivative of nicotinamide, featuring an iodine atom at the 4-position, a methoxy group at the 5-position, and a phenyl group attached to the nitrogen atom of the amide group
Scientific Research Applications
4-Iodo-5-methoxy-N-phenylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Iodo-5-methoxy-N-phenylnicotinamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. The compound’s interactions with these biomolecules are crucial for understanding its biochemical properties. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in cellular processes. Additionally, it may impact cell signaling pathways, thereby influencing cellular responses to various stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes or proteins, leading to their inhibition or activation. These interactions result in changes in gene expression and subsequent cellular responses. Understanding these molecular mechanisms is essential for elucidating the compound’s effects at the cellular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although its stability may vary under different conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. Understanding these processes is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These processes influence the compound’s activity and its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methoxy-N-phenylnicotinamide typically involves the following steps:
Methoxylation: The methoxy group at the 5-position can be introduced through a nucleophilic substitution reaction using methanol and a suitable base like sodium methoxide.
Amidation: The final step involves the formation of the amide bond by reacting the iodinated and methoxylated nicotinic acid derivative with aniline (phenylamine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The iodine atom at the 4-position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the methoxy group and the amide functionality.
Coupling Reactions: The phenyl group attached to the nitrogen atom can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include derivatives with different functional groups replacing the iodine atom.
Oxidation Products: Oxidized forms of the methoxy group or the amide functionality.
Reduction Products: Reduced forms of the amide group or the aromatic ring.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methoxy-N-phenylnicotinamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The iodine and methoxy groups can influence its binding affinity and specificity, while the phenyl group can enhance its hydrophobic interactions with target molecules. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
- 4-Iodo-3-methoxy-1,5-naphthyridine
- 4-Iodo-5-methoxypyridin-3-amine
- 4-Iodo-N-phenylbenzenecarbohydrazonoyl chloride
Comparison: 4-Iodo-5-methoxy-N-phenylnicotinamide is unique due to the specific combination of functional groups it possesses. The presence of both iodine and methoxy groups on the nicotinamide ring, along with the phenyl group on the amide nitrogen, provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
4-iodo-5-methoxy-N-phenylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2/c1-18-11-8-15-7-10(12(11)14)13(17)16-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHYEHUEGDJGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670128 | |
Record name | 4-Iodo-5-methoxy-N-phenylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-16-2 | |
Record name | 4-Iodo-5-methoxy-N-phenyl-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-5-methoxy-N-phenylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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